molecular formula C10H5ClFNO2 B3066496 6-Chloro-3-Fluoroquinoline-2-carboxylic acid CAS No. 834884-08-1

6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Cat. No.: B3066496
CAS No.: 834884-08-1
M. Wt: 225.6 g/mol
InChI Key: LYGCRCOMABQCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-Fluoroquinoline-2-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, exhibits unique properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid typically involves the introduction of chloro and fluoro substituents onto the quinoline ring. One common method involves the reaction of 6-chloroquinoline-2-carboxylic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-Fluoroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

6-Chloro-3-Fluoroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, enabling the creation of complex chemical structures

Mechanism of Action

The mechanism of action of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which stabilize the enzyme-DNA complex and prevent DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
  • 7-Fluoro-4-hydroxy-2-methylquinoline

Uniqueness

6-Chloro-3-Fluoroquinoline-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications that other quinoline derivatives may not be suitable for .

Properties

IUPAC Name

6-chloro-3-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCRCOMABQCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479744
Record name 6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-08-1
Record name 6-Chloro-3-fluoro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Reactant of Route 3
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Reactant of Route 4
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Reactant of Route 5
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.